GUGGULTETROL-18,1,2,3,4-OCTADECANETETROL GUGGULTETROL-18,1,2,3,4-OCTADECANETETROL
Brand Name: Vulcanchem
CAS No.: 105368-62-5
VCID: VC0217484
InChI:
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 0

GUGGULTETROL-18,1,2,3,4-OCTADECANETETROL

CAS No.: 105368-62-5

Cat. No.: VC0217484

Molecular Formula: C8H18N2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

GUGGULTETROL-18,1,2,3,4-OCTADECANETETROL - 105368-62-5

Specification

CAS No. 105368-62-5
Molecular Formula C8H18N2
Molecular Weight 0

Introduction

Chemical Structure and Properties

Based on its nomenclature, guggultetrol-18,1,2,3,4-octadecanetetrol can be understood as a tetrol derivative with an 18-carbon chain (octadecane) backbone. The prefix "tetrol" indicates the presence of four hydroxyl (-OH) groups, which are positioned at the C-1, C-2, C-3, and C-4 positions of the carbon chain. This structural arrangement classifies it as a polyol, specifically a tetrol compound with a distinct spatial arrangement of its functional groups.

The presence of multiple hydroxyl groups confers important properties to this compound, such as increased hydrophilicity and the ability to form hydrogen bonds with biological targets. These structural features play crucial roles in determining the biological activities of guggultetrol-18, affecting its solubility, reactivity, and interactions with cellular components and biomolecules.

The positioning of the hydroxyl groups at the C-1, C-2, C-3, and C-4 positions creates a region of polarity at one end of the molecule, while the remaining carbon chain provides a hydrophobic region. This amphipathic character is often associated with compounds that can interact with biological membranes or bind to protein targets with hydrophobic pockets, potentially explaining some of the biological activities observed with this compound.

Table 1: Physical and Chemical Properties of Guggultetrol-18,1,2,3,4-Octadecanetetrol

PropertyDescription
Molecular FormulaC₁₈H₃₈O₄
Structural ClassLinear aliphatic tetrol
Hydroxyl Group PositionsC-1, C-2, C-3, and C-4
SourceCommiphora mukul resin
Structural FeatureLong-chain polyol with terminal hydroxylation
Biochemical ClassificationLipid-like natural product

Derivatives and Related Compounds

One of the notable derivatives of guggultetrol-18 identified in the research is guggultetrol-18-ferrulate. This compound, which contains a ferrulate moiety attached to the guggultetrol-18 backbone, has been studied for its cytotoxic effects , indicating potential applications in cancer research. The addition of the ferrulate group to the parent compound appears to enhance its biological activity profile, particularly in relation to cytotoxicity.

The development of derivatives with enhanced biological activities or improved pharmacokinetic properties is a common approach in medicinal chemistry. The ferrulate derivative of guggultetrol-18 represents one such modification, which appears to have altered the biological activity profile of the parent compound, potentially enhancing its therapeutic potential for specific applications.

Table 2: Compounds Related to Guggultetrol-18

Compound NameStructure TypeKey Features
Guggultetrol-18-ferrulateFerrulate derivativeExhibits cytotoxic properties with potential anticancer applications
GuglipComplex mixtureHypolipidemic agent derived from gum guggul with clinical application in hyperlipidemia
Active constituents of GuglipPregnadienonesLack progestational activity while maintaining hypolipidemic effects

The structural modifications of guggultetrol-18 to form derivatives like guggultetrol-18-ferrulate represent an important area for further research. Such modifications can potentially enhance the pharmacological properties of the parent compound, improve its bioavailability, or target specific biological pathways. The success of guggultetrol-18-ferrulate in exhibiting cytotoxic properties suggests that further structural modifications might yield derivatives with even more potent or selective biological activities.

Furthermore, the study of structure-activity relationships (SAR) among guggultetrol-18 and its derivatives could provide valuable insights for the rational design of new compounds with optimized properties for specific therapeutic applications. This approach represents a promising direction for future research in the development of guggultetrol-18-based therapeutic agents.

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